5-(2-bromophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
Benzodiazepines are seven-membered heterocyclic compounds featuring two nitrogen atoms at distinct positions, pivotal in pharmaceuticals for their roles in mitigating conditions such as anxiety, convulsions, and insomnia. The specific structural modifications on the benzodiazepine scaffold, such as the introduction of bromo and chloro substituents at specified positions, play crucial roles in defining the biological activity and chemical behavior of these molecules (Teli et al., 2023).
Synthesis Analysis
The synthesis of benzodiazepines involves strategic methodologies to incorporate diverse functional groups, enhancing their biological efficacy. A common precursor in their synthesis is o-phenylenediamine, which, through innovative synthetic strategies, enables the construction of the benzodiazepine core with specific substituents for targeted biological activities. Recent advancements highlight broad, valuable, and significant approaches to synthesize these molecules, including the 1,4- and 1,5-benzodiazepines, underscoring the synthetic complexity and the creative strategies employed to achieve structural diversity (Teli et al., 2023).
properties
IUPAC Name |
5-(2-bromophenyl)-7-chloro-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBOUZKGTVHUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353985 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63574-83-4 |
Source
|
Record name | 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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